Human DHFR Inhibition at 9 nM: A >1,200-Fold Intra-Compound Selectivity Window Over TrxR1 That Is Absent From Published Analog Data
3-Allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one potently inhibits recombinant human dihydrofolate reductase (DHFR) with an IC₅₀ of 9 nM, while its activity against rat thioredoxin reductase 1 (TrxR1) is three orders of magnitude weaker at IC₅₀ = 10,800 nM—yielding a >1,200-fold intra-compound target selectivity ratio . The 5-(4-fluorophenyl) analog (CAS 307341-18-0) has no published DHFR data; instead, structurally related 2-(chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been co-crystallized with tryparedoxin, a kinetoplastid-specific oxidoreductase absent from the human genome . This target-class divergence—human folate pathway (DHFR) versus parasitic redox defense (tryparedoxin)—is driven solely by C5-aryl substitution and C2-substituent identity. No published study provides a direct head-to-head DHFR IC₅₀ comparison between the 5-phenyl and 5-(4-fluorophenyl) or 5-(4-methoxyphenyl) analogs.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) and intra-compound target selectivity |
|---|---|
| Target Compound Data | DHFR (human recombinant): IC₅₀ = 9 nM; TrxR1 (rat recombinant): IC₅₀ = 10,800 nM |
| Comparator Or Baseline | 5-(4-Fluorophenyl) analog (CAS 307341-18-0): No DHFR data published; 2-(chloromethyl)-5-(4-fluorophenyl) analog: Tryparedoxin inhibitor (PDB SASDE54). Class-level DHFR benchmark—Compound 20 (thieno[2,3-d]pyrimidin-4-one series): DHFR IC₅₀ = 200 nM; Methotrexate: DHFR IC₅₀ = 220 nM |
| Quantified Difference | Target compound DHFR IC₅₀ (9 nM) is 22-fold more potent than the class-representative Compound 20 (200 nM) and 24-fold more potent than methotrexate (220 nM). Intra-compound DHFR/TrxR1 selectivity ratio = 1,200-fold. |
| Conditions | Inhibition of recombinant human DHFR assessed by UV-Vis spectrophotometric measurement of DHF-to-THF conversion every 30 sec for 6 min . TrxR1 inhibition: recombinant rat liver enzyme, DTNB reduction assay, 30 min incubation . |
Why This Matters
Procurement of the unsubstituted 5-phenyl analog is essential for DHFR-focused programs because the single-atom substitution to 4-fluorophenyl may redirect target engagement toward parasitic oxidoreductases (tryparedoxin) rather than the human folate pathway—a target-class switch that would invalidate a DHFR screening campaign.
- [1] BindingDB. BDBM50236285 (CHEMBL4098009): Enzyme Inhibition Constant Data – DHFR IC₅₀ = 9 nM (human), TrxR1 IC₅₀ = 10,800 nM (rat), GGTase IC₅₀ = 8,200 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236285 (accessed 2026-05-10). View Source
- [2] Protein Data Bank Japan (PDBj). SASDE54: Tryparedoxin W39A in complex with 2-(chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. https://pdbj.org (accessed 2026-05-10). View Source
- [3] Abdelaziz OA, El Husseiny WM, Selim KB, Eisa HM. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega. 2022; Compound 20: DHFR IC₅₀ = 0.20 μM vs Methotrexate IC₅₀ = 0.22 μM. https://pubs.acs.org/doi/10.1021/acsomega.2c06078 View Source
